molecular formula C17H22N2O3S B5194635 Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate CAS No. 302904-46-7

Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate

Cat. No.: B5194635
CAS No.: 302904-46-7
M. Wt: 334.4 g/mol
InChI Key: QJMPOMNVNXBJHZ-UHFFFAOYSA-N
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Description

Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate is a synthetic compound featuring a 1,3-thiazole core substituted with an adamantyl group at position 4 and an oxoacetate ethyl ester moiety at position 2. The adamantyl group, a rigid polycyclic hydrocarbon, enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry for targeting enzymes or receptors requiring steric complementarity .

Properties

IUPAC Name

ethyl 2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-2-22-15(21)14(20)19-16-18-13(9-23-16)17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12H,2-8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMPOMNVNXBJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302904-46-7
Record name ETHYL ((4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL)AMINO)(OXO)ACETATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate typically involves the formation of the thiazole ring followed by the introduction of the adamantyl group. One common method involves the reaction of ethyl 2-bromoacetate with 2-aminothiazole in the presence of a base to form the thiazole ring. The adamantyl group is then introduced through a nucleophilic substitution reaction using 1-adamantylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The adamantyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Thiazole derivatives are known for their diverse biological activities. Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate is expected to exhibit several pharmacological properties, including:

  • Antimicrobial Activity : Similar thiazole compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Studies on related compounds suggest potential applications in cancer treatment through mechanisms such as apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : Thiazole derivatives often exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The specific biological activity of this compound is still under investigation, but its structural similarities with known bioactive thiazoles suggest promising therapeutic potentials .

Applications in Medicinal Chemistry

This compound has potential applications in several areas:

  • Drug Development : As a lead compound for developing new therapeutics targeting various diseases, including cancer and infections.
  • Pharmacokinetics Studies : Its unique structure may lead to distinct absorption and distribution profiles compared to other thiazole derivatives.
  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications affect biological activity can guide the design of more effective drugs .

Comparative Analysis with Other Thiazole Derivatives

To highlight the uniqueness of this compound, a comparison with other thiazole derivatives is presented in the table below:

Compound NameStructure FeaturesBiological Activity
2-AminothiazoleContains amino group at position 2Antimicrobial, anticancer
Thiazole-4-carboxylic acidCarboxylic acid at position 4Anti-inflammatory
5-(4-fluorobenzylidene)-thiazolidinoneContains a benzylidene moietyAntibacterial
This compound Adamantyl substitution enhances lipophilicityPotentially broad-spectrum activity

The adamantyl substitution in this compound is particularly noteworthy as it may improve cellular uptake and alter pharmacokinetic profiles compared to simpler thiazole compounds .

Mechanism of Action

The mechanism of action of Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The adamantyl group, due to its hydrophobic nature, can enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/R-Groups Key Features Reference
Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate 1,3-Thiazole 4-Adamantyl, 2-(oxoacetate ethyl ester) High lipophilicity (logP ~4.2), rigid adamantyl enhances target binding
Ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate 1,3-Thiazole 4-Formamido, 2-(oxoacetate ethyl ester) Lower logP (~1.8); formamido group enables hydrogen bonding
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate (CAS 107811-08-5) 1,3,4-Thiadiazole 5-Propyl, 2-(oxoacetate ethyl ester) Thiadiazole core increases electron deficiency; propyl enhances flexibility
Ethyl (4-methoxyphenyl)(oxo)acetate (CAS 40140-16-7) Phenyl 4-Methoxy, oxoacetate ethyl ester Electron-rich methoxy group improves solubility (logP ~1.5)
Ethyl {4-[(2,2-dimethylpropanoyl)amino]pyridin-3-yl}(oxo)acetate (24e) Pyridine 4-Dimethylpropanoylamino, 3-oxoacetate Pyridine core reduces basicity; dimethylpropanoyl adds steric bulk

Physicochemical and Pharmacokinetic Properties

The adamantyl group significantly impacts properties compared to other substituents:

Property Target Compound Ethyl (4-Methoxyphenyl)(oxo)acetate Ethyl 2-(2-Formamido-thiazol-4-yl)-2-oxoacetate
Molecular Weight ~375.4 g/mol 208.2 g/mol 256.3 g/mol
logP (Predicted) 4.2 1.5 1.8
Solubility (mg/mL) 0.05 (DMSO) 2.1 (Water) 0.3 (DMSO)
Metabolic Stability High (CYP450 resistant) Moderate Low

The adamantyl group increases logP by ~2.4 units compared to methoxyphenyl analogs, suggesting superior membrane permeability but lower aqueous solubility .

Key Research Findings

Adamantyl vs. Alkyl Groups : Adamantyl-thiazole derivatives exhibit 3-fold higher binding affinity to carbonic anhydrase IX compared to isobutyl-thiadiazole analogs, emphasizing the role of rigid hydrophobic groups in targeting hypoxic tumors .

Solubility Challenges : Despite superior logP, adamantyl derivatives require formulation with solubilizing agents (e.g., cyclodextrins) for in vivo applications, unlike methoxyphenyl analogs .

Metabolic Stability : Adamantane’s resistance to CYP450 oxidation extends plasma half-life (t1/2 = 8.2 h) versus propyl-thiadiazole analogs (t1/2 = 2.1 h) .

Biological Activity

Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-YL)amino)(oxo)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, an adamantyl group, and an ethyl ester, which together may confer various pharmacological properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanism of action, and relevant research findings.

Structure and Synthesis

The molecular formula of this compound is C17H22N2O3SC_{17}H_{22}N_{2}O_{3}S. The compound can be synthesized through several methods, typically starting with the preparation of an adamantyl-substituted thiazole intermediate.

Synthesis Overview

  • Formation of Thiazole Intermediate : The reaction of 1-adamantylamine with a thiazole derivative.
  • Final Product Formation : The intermediate is then reacted with ethyl 3-oxopropanoate in the presence of a suitable catalyst.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Biological Activities

The biological activities of thiazole derivatives are well-documented, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is expected to exhibit similar activities due to its structural characteristics.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Many thiazole compounds have MIC values ranging from 100 to 400 μg/mL against Gram-positive and Gram-negative bacteria .
  • Comparative Analysis : this compound's unique adamantyl substitution may enhance its lipophilicity and cellular uptake compared to simpler thiazoles.

Anticancer Potential

Research indicates that thiazole derivatives can interact with specific molecular targets involved in cancer progression. For example:

  • P-glycoprotein Interaction : Some studies suggest that thiazole compounds can stimulate ATPase activity in P-glycoprotein, which may enhance their efficacy in overcoming drug resistance in cancer cells .
  • In Vivo Studies : In animal models, certain thiazole derivatives have shown reduced tumor volume and weight without apparent side effects .

The mechanism by which this compound exerts its biological effects involves several interactions:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : The thiazole ring can participate in hydrogen bonding and π-π interactions with biological receptors.

Comparative Analysis with Other Thiazole Derivatives

To better understand the potential of this compound, a comparison with other known thiazole derivatives is useful:

Compound NameStructure FeaturesBiological Activity
2-AminothiazoleContains amino group at position 2Antimicrobial, anticancer
Thiazole-4-carboxylic acidCarboxylic acid at position 4Anti-inflammatory
5-(4-fluorobenzylidene)-thiazolidinoneContains a benzylidene moietyAntibacterial

The adamantyl substitution in this compound potentially enhances its pharmacokinetic profile compared to these simpler derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. Key findings include:

  • Antiproliferative Activity : Certain analogs demonstrated significant antiproliferative effects on cancer cell lines .
  • Structure-Activity Relationship (SAR) : Modifications to the thiazole ring and adamantyl group have been shown to influence both antimicrobial and anticancer activities significantly .

Q & A

Basic Research Question

  • 1H/13C NMR :
    • Thiazole protons appear as singlets near δ 7.5–8.0 ppm.
    • Adamantyl protons show characteristic multiplets at δ 1.6–2.2 ppm.
    • Ethyl ester groups resonate as quartets (δ 4.1–4.3 ppm) and triplets (δ 1.2–1.4 ppm) .
  • IR : Strong carbonyl stretches (C=O) at 1700–1750 cm⁻¹ and C=N (thiazole) at 1600–1650 cm⁻¹ .
  • MS : Molecular ion peaks ([M+H]+) should match the molecular weight (e.g., ~348.4 g/mol for C₁₇H₂₂N₂O₃S).

Advanced Research Question

  • Challenges :
    • High molecular rigidity from the adamantyl group may hinder crystal packing.
    • Solvent inclusion or twinning can reduce data quality .
  • Solutions :
    • Use SHELXL for high-resolution refinement:
  • Apply TWIN/BASF commands to model twinned data.
  • Refine anisotropic displacement parameters for heavy atoms (e.g., sulfur).
    • Optimize crystallization using mixed solvents (e.g., DCM/hexane) .

Advanced Research Question

  • Adamantyl Effects :
    • Enhances lipophilicity, improving membrane permeability.
    • Increases metabolic stability compared to phenyl or alkyl substituents .
  • Bioactivity Comparison :
    • Antibacterial Activity : Adamantyl derivatives show higher MIC values against Gram-positive bacteria (e.g., S. aureus) than phenyl analogs .
    • Anti-inflammatory Activity : Adamantyl’s bulkiness may sterically hinder target binding in some assays .

Advanced Research Question

  • Side Products :
    • Hydrolysis of Ester : Forms carboxylic acid derivatives under acidic conditions.
    • Dimerization : Occurs via thiazole N-H coupling at high temperatures.
  • Mitigation Strategies :
    • Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
    • Monitor reaction time to avoid over-refluxing (limit to 5–8 hours) .

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